![molecular formula C11H14FNO3S B1478679 6-フルオロ-4-ヒドロキシ-1-プロピル-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシド CAS No. 2098097-49-3](/img/structure/B1478679.png)

6-フルオロ-4-ヒドロキシ-1-プロピル-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシド

説明

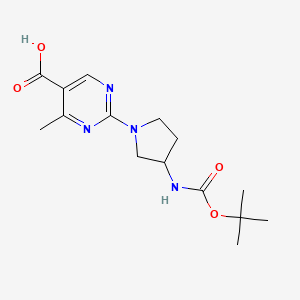

The compound “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Molecular Structure Analysis

The molecular structure of “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .科学的研究の応用

高血圧治療薬

これらの化合物は、血圧調節に関与する生体経路を調節する能力があるため、高血圧治療薬として研究で有望であることが示されています .

抗菌活性

一部の誘導体は、有意な抗菌活性を示すことが明らかになり、さまざまな細菌感染症の治療に使用される可能性を示唆しています .

抗ウイルス用途

これらの化合物の構造的特性は、抗ウイルス能力を提供する可能性があり、抗ウイルス薬開発におけるさらなる研究の候補となっています .

抗糖尿病効果

研究では、グルコース代謝に関与する生体メカニズムの調節を通じて、糖尿病の管理における潜在的な用途が示されています .

抗癌研究

これらの化合物を抗癌特性について探求することに関心が寄せられており、癌治療の新たな道を提供する可能性があります .

神経調節

AMPA 受容体モジュレーターおよび KATP チャネル活性化物質として、これらの誘導体は、神経学的研究と治療において重要な役割を果たす可能性があります .

将来の方向性

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, have been the subject of research due to their various biological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity and discover new therapeutic applications .

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting they interact with multiple targets .

Mode of Action

The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

These properties would greatly influence the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The compound’s interaction with its targets would likely result in changes to cellular function, potentially leading to therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .

生化学分析

Biochemical Properties

6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity . Additionally, this compound has shown activity as a KATP channel activator, influencing cellular energy metabolism and insulin secretion . The interactions of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with these biomolecules are primarily mediated through binding to specific sites on the proteins, leading to conformational changes that enhance or inhibit their activity.

Cellular Effects

The effects of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can modulate synaptic plasticity, affecting learning and memory processes . Furthermore, as a KATP channel activator, it can regulate insulin secretion in pancreatic β-cells, impacting glucose homeostasis . The compound’s ability to modulate these critical cellular functions underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide exerts its effects through specific binding interactions with biomolecules. For instance, its role as a positive allosteric modulator of AMPA receptors involves binding to a site distinct from the glutamate binding site, leading to enhanced receptor activity . Similarly, its activation of KATP channels is mediated by binding to the sulfonylurea receptor subunit, resulting in channel opening and subsequent changes in cellular ion flux . These interactions highlight the compound’s ability to modulate protein function through precise molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and regulating glucose levels . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of the compound can influence its interactions with other biomolecules and its overall cellular effects.

特性

IUPAC Name |

6-fluoro-2,2-dioxo-1-propyl-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6,11,14H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNMKOCLPXIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

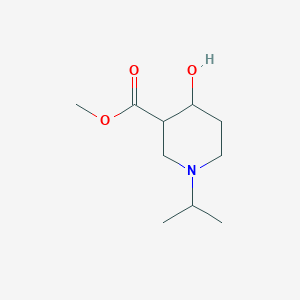

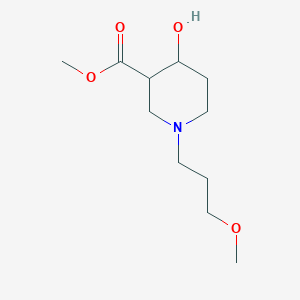

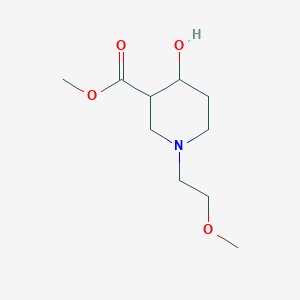

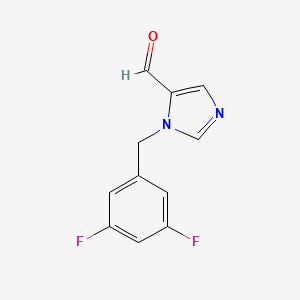

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)

![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)

![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)

![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)

![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)

![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)

![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)

![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)